4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine
Description
4-(Benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine is a synthetic small molecule characterized by a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 2-methylphenyl group at position 2, and a 2-methoxyethylamine moiety at position 3. The benzenesulfonyl group enhances electron-withdrawing properties and metabolic stability, while the 2-methylphenyl substituent contributes to hydrophobic interactions in target binding.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-14-8-6-7-11-16(14)17-21-19(18(25-17)20-12-13-24-2)26(22,23)15-9-4-3-5-10-15/h3-11,20H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSFGFOSEWDHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCCOC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development, particularly in targeting various biological pathways. Its ability to interact with specific receptors makes it a candidate for further investigation in the context of neurodegenerative diseases and other conditions requiring multi-target-directed ligands (MTDLs) .
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives, including those similar to 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine. These compounds have shown significant enzyme inhibition against carbonic anhydrase IX (CA IX), which is associated with tumor growth and metastasis. For instance, one study reported IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, indicating strong potential for therapeutic applications in oncology .
Enzyme Inhibition
The compound may also exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant in treating neurological disorders. Compounds with similar structures have demonstrated promising results in inhibiting these enzymes, suggesting potential applications in managing conditions like depression and Alzheimer's disease .
Synthesis and Characterization
The synthesis of 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine typically involves several steps:
- Step 1: Formation of the oxazole ring through cyclization reactions.
- Step 2: Introduction of the benzenesulfonyl group via sulfonation reactions.
- Step 3: Addition of the methoxyethyl substituent through nucleophilic substitution.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antidepressant Activity
A series of compounds structurally related to 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine were evaluated for their antidepressant activity using the forced swim test (FST). Results indicated that certain derivatives significantly reduced immobility time, suggesting their potential as antidepressants .
Case Study 2: Antimicrobial Properties
Research has shown that benzenesulfonamide derivatives possess antimicrobial properties. In vitro studies demonstrated that these compounds inhibit bacterial growth by interfering with key metabolic pathways, making them candidates for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
a. 1,3-Oxazole Derivatives
- 4-(Benzenesulfonyl)-2-(2-methylphenyl)-5-pyrrolidin-1-yl-1,3-oxazole (CAS 855714-71-5) Key Differences: Replaces the 2-methoxyethylamine with a pyrrolidine group. This substitution may alter target selectivity due to differences in hydrogen-bonding capacity .
- 4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
- Key Differences : Substitutes 2-methylphenyl with 4-methoxyphenyl and 2-methoxyethylamine with morpholinylpropylamine.
- Impact : The 4-methoxyphenyl group introduces electron-donating effects, which could modulate binding affinity. The morpholine substituent enhances solubility but may reduce CNS penetration due to increased polarity .
b. Thiazole Derivatives
- 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine Key Differences: Replaces the oxazole core with thiazole and adds a second sulfonyl group. Dual sulfonyl groups may enhance metabolic stability but reduce solubility .
Substituent-Driven Pharmacological Profiles
a. Anti-Inflammatory Analogs
b. HDAC Inhibitors
- [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid Key Similarity: Shares a 2-methoxyethyl group. Activity: Inhibited fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The methoxyethyl group likely balances solubility and target binding .
Receptor Binding and Selectivity
- SSR125543A (Thiazol-2-Amine Derivative)
Structural and Functional Data Table
Key Research Findings
Methoxyethylamine Substitution : Compounds with 2-methoxyethylamine (e.g., target compound, HDAC inhibitor in ) exhibit enhanced solubility without compromising target binding, making them preferable for oral bioavailability .
Aryl Group Effects : 2-Methylphenyl (target compound) vs. 4-methoxyphenyl () alters electronic properties. Electron-donating groups (e.g., methoxy) may reduce oxidative metabolism but increase binding affinity in hydrophobic pockets .
Thiazole vs. Oxazole Cores : Thiazole derivatives () show higher metabolic stability but lower solubility due to sulfur’s electron-rich nature. Oxazoles are more tunable for solubility .
Biological Activity
4-(Benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the field of anti-inflammatory and anti-cancer research. This article reviews the compound's biological activity based on available literature, including its synthesis, mechanisms of action, and efficacy in various biological assays.
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 372.44 g/mol
- LogP : 3.6009
- Polar Surface Area : 66.457 Ų
Structural Representation
The compound's structure features a benzene sulfonyl group attached to an oxazole ring, which is known to influence its biological properties.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds related to oxazoles. For instance, derivatives of benzoxazoles have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6. In vitro assays demonstrated that certain compounds effectively reduced mRNA expression levels of these cytokines in human liver hepatocytes treated with lipopolysaccharides (LPS), suggesting a mechanism involving the modulation of inflammatory pathways like STAT3 and NF-κB .
Table 1: Inhibition of Cytokines by Related Compounds
| Compound ID | Cytokine Inhibition | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5f | IL-1β | 10 | STAT3/NF-κB inhibition |
| 4d | IL-6 | 15 | STAT3/NF-κB inhibition |
Anticancer Activity
The structural characteristics of sulfonamide derivatives, including those similar to our compound, have been linked to anticancer properties. Studies indicate that these compounds can disrupt cell cycle progression and induce apoptosis in cancer cell lines. For example, a related compound demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells through microtubule destabilization .
Table 2: Cytotoxicity Profiles of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Effect on Cell Cycle |
|---|---|---|---|
| CA-4 | MDA-MB-231 | 5 | G2/M arrest |
| PIB-SO | M21 | 8 | S phase arrest |
The biological activity of 4-(benzenesulfonyl)-N-(2-methoxyethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine may be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. The compound's sulfonamide group is known to facilitate interactions with enzymes such as carbonic anhydrase and various kinases involved in signaling cascades.
Case Studies
- In Vivo Studies : In a murine model, administration of related compounds prior to LPS exposure resulted in a marked decrease in mRNA levels for IL-1β and TNF-α, indicating effective modulation of the inflammatory response without hepatotoxicity .
- Cell Culture Experiments : Compounds structurally similar to the target compound were tested against various cancer cell lines, revealing significant cytotoxic effects correlated with structural modifications that enhance cell permeability and target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
